Circonato de litio

Descripción general

Descripción

Lithium zirconate (Li2ZrO3) has been identified as a promising material for high-temperature CO2 capture due to its rapid reaction with CO2 and its ability to store significant quantities of CO2 at high temperatures . It is also considered for applications in electrochemical devices and tritium breeding blankets .

Synthesis Analysis

The synthesis of lithium zirconate can be achieved through various methods. The solid-state reaction method involves the use of lithium carbonate, zirconia, and potassium carbonate, which form lithium zirconate in the temperature range of 850–1200°C . An alternative sol-gel procedure has been compared with the powder-mixing route and commercial-grade powders, highlighting the importance of particle size and state of agglomeration for CO2 absorption applications . A novel route to create nanocrystalline lithium zirconate results in particles with high porosity and improved kinetics for CO2 capture . Additionally, the solution combustion synthesis using glycine as fuel allows control over the combustion mode, flame temperature, and powder characteristics by adjusting the fuel-to-oxidizer ratio .

Molecular Structure Analysis

The molecular structure of lithium zirconate has been studied using single-crystal X-ray diffraction, revealing that Li6Zr2O7 is monoclinic with an ordered anionic deficiency, leading to a coordination number of 5 for Li atoms and significant distortion of the oxygen octahedron around Zr atoms . This open structure is conducive to higher mobility of Li+ and O2- ions .

Chemical Reactions Analysis

Lithium zirconate reacts with CO2, and this reaction can be enhanced by doping with potassium or yttrium, which shifts the rate-limiting step from CO2 diffusion in the solid lithium carbonate shell to oxygen ion diffusion in the zirconia shell . The material is stable in consecutive forward–backward reaction cycles, and the reaction rate is dependent on the partial CO2 pressure . Lithium zirconate also exhibits interaction with CO2 at lower temperatures (25–550°C) .

Physical and Chemical Properties Analysis

The physical and chemical properties of lithium zirconate are influenced by its synthesis method and conditions. The defect properties, lithium ion diffusion, and incorporation of dopants like Na, Ti, and Ga have been studied, revealing that Li-ion diffuses along the c-axis with an activation energy of 0.55 eV . The thermodynamic stability of lithium zirconates has been assessed, and their reaction with water vapor has been calculated, indicating stability with respect to water vapor . High lithium-ion conductivity has been achieved in garnet-structured lanthanum lithium zirconate by incorporating Si and Al, which reduces grain boundary resistance . Lithium zirconate has also been used as a solid catalyst for the esterification and transesterification of low-quality triglycerides, with its activity being a function of its basic sites .

Aplicaciones Científicas De Investigación

Captura y Secuestro de CO2

El circonato de litio ha sido estudiado por su potencial como sorbente sólido para la captura de CO2. Sus propiedades estructurales y electrónicas lo hacen adecuado para el secuestro de CO2 a altas temperaturas, ofreciendo una forma eficiente de abordar las emisiones de carbono .

Propiedades Electroquímicas

Las propiedades electroquímicas del this compound son de interés, particularmente en el contexto de las baterías de iones de litio. Se considera un material para ánodos debido a su estabilidad y conductividad iónica .

Aplicaciones en Reactores Nucleares

El this compound también se está explorando como un material reproductor de reactores nucleares. Sus procesos intrínsecos de defectos y dopaje pueden impactar significativamente sus propiedades materiales, lo que lo hace adecuado para esta aplicación .

Electrólitos de Estado Sólido

En el campo del almacenamiento de energía eléctrica, los derivados de this compound, como el óxido de litio, lantano y circonio (LLZO), son candidatos prometedores para materiales de electrólito de estado sólido para reemplazar los electrólitos líquidos en la tecnología de baterías de iones de litio .

Síntesis y Cinética

Se ha realizado investigación sobre el mecanismo de reacción no isotérmica y los parámetros cinéticos para la síntesis de this compound monoclínico mediante reacción en estado sólido, lo cual es crucial para optimizar los procesos de producción .

Mecanismos de Regeneración

Los estudios se han centrado en los mecanismos de regeneración de los circonatos ricos en litio durante los ciclos de absorción/desorción, lo cual es importante para su uso a largo plazo en aplicaciones como la captura de CO2 .

Mecanismo De Acción

Target of Action

Lithium zirconate (Li2ZrO3) is a ceramic material that has potential applications in various fields . Its primary targets are carbon dioxide (CO2) molecules, making it a promising material for high-temperature chemisorption of CO2 . It also has potential applications in solid-state lithium-ion batteries and nuclear reactors .

Mode of Action

The mode of action of lithium zirconate involves a solid-state reaction with carbon dioxide. The formation of monoclinic lithium zirconate (m-Li2ZrO3) from lithium carbonate (Li2CO3) with zirconium dioxide (ZrO2) is governed by a three-dimensional diffusion mechanism . This reaction is carried out at different heating rates, from room temperature to 1100 °C .

Biochemical Pathways

For instance, lithium has been shown to change the inward and outward currents of glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .

Pharmacokinetics

The average activation energy obtained by Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods were 274.73 and 272.50 kJ/mol, respectively .

Result of Action

The result of the solid-state reaction of Li2CO3 with ZrO2 is the formation of pure m-Li2ZrO3, which consists of semispherical particles of about 490 nm . This reaction confirms the formation of lithium zirconate, which can then be used in various applications, such as CO2 capture .

Action Environment

The action of lithium zirconate is influenced by environmental factors such as temperature and pressure. The solid-state reaction of Li2CO3 with ZrO2 is carried out at different heating rates, from room temperature to 1100 °C . The rate of CO2 sorption on pure lithium zirconate is controlled by the diffusion of CO2 in the solid lithium carbonate shell . Therefore, the efficacy and stability of lithium zirconate’s action can be influenced by these environmental factors.

Propiedades

IUPAC Name |

dilithium;dioxido(oxo)zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.3O.Zr/q2*+1;;2*-1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSKLXRHTVCSWPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

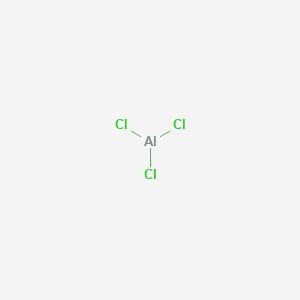

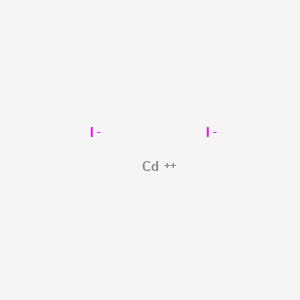

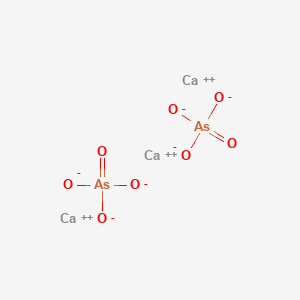

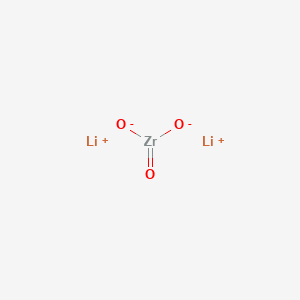

[Li+].[Li+].[O-][Zr](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

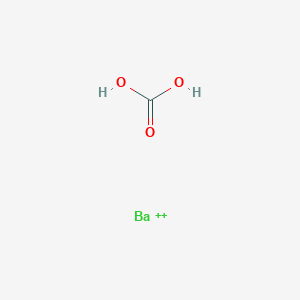

Li2O3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12031-83-3 | |

| Record name | Zirconate (ZrO32-), lithium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dilithium zirconium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does lithium zirconate interact with CO₂?

A1: Lithium zirconate captures CO₂ through a chemical reaction, forming lithium carbonate (Li₂CO₃) and zirconium oxide (ZrO₂). This reaction is reversible, allowing for CO₂ release and sorbent regeneration at higher temperatures. [, , , ]

Q2: What is the role of lithium oxide in the CO₂ capture mechanism?

A2: The lithium oxide (Li₂O) component within the Li₂ZrO₃ crystal structure plays a crucial role in the reversible reaction with CO₂. []

Q3: How does the formation of lithium carbonate and zirconium oxide affect the material?

A3: During CO₂ absorption, the formation of Li₂CO₃ and ZrO₂ leads to the development of distinct shells around unreacted Li₂ZrO₃ cores. The "sticky" nature of Li⁺ and O²⁻ ions necessitates their diffusion through these solid shells, potentially hindering CO₂ sorption kinetics. []

Q4: What is the molecular formula and weight of lithium zirconate?

A4: The molecular formula of lithium zirconate is Li₂ZrO₃. Its molecular weight is 178.14 g/mol.

Q5: Which crystal structures of lithium zirconate are relevant for CO₂ capture?

A5: While Li₂ZrO₃ can exist in different polymorphs, the tetragonal phase exhibits superior CO₂ absorption capabilities compared to the monoclinic phase. []

Q6: What analytical techniques are used to characterize lithium zirconate?

A6: Researchers employ various techniques to characterize Li₂ZrO₃, including X-ray diffraction (XRD), scanning electron microscopy (SEM), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and Fourier transform infrared spectroscopy (FTIR). [, , ]

Q7: How does the performance of lithium zirconate vary under different conditions?

A7: The CO₂ absorption rate and capacity of Li₂ZrO₃ are influenced by factors such as temperature, CO₂ partial pressure, and the presence of dopants. [, , , ]

Q8: What is the significance of potassium carbonate in lithium zirconate applications?

A8: Potassium carbonate (K₂CO₃) is often added to Li₂ZrO₃ to enhance CO₂ absorption kinetics. The formation of a eutectic carbonate melt composed of Li₂CO₃ and K₂CO₃ facilitates faster CO₂ uptake. [, , ]

Q9: How does doping with other elements impact lithium zirconate properties?

A9: Doping Li₂ZrO₃ with elements like potassium (K), sodium (Na), silicon (Si), or yttrium (Y) can significantly alter its CO₂ capture properties, including absorption rate, capacity, and stability. [, , , , , ]

Q10: What challenges are associated with the stability of lithium zirconate during cyclic operation?

A10: Some porous Li₂ZrO₃ materials have shown instability during repeated CO₂ absorption-desorption cycles, potentially limiting their long-term use. []

Q11: Does lithium zirconate exhibit any catalytic properties?

A11: While primarily investigated for CO₂ capture, Li₂ZrO₃ has been explored as a catalyst support for biodiesel synthesis. []

Q12: What applications of lithium zirconate are being explored beyond CO₂ capture?

A12: Li₂ZrO₃ shows promise as a solid-state electrolyte in lithium-ion batteries and as a potential tritium breeding material in fusion reactors. [, , ]

Q13: How do modifications to the lithium zirconate structure affect its CO₂ capture performance?

A14: Structural modifications, such as altering the Li₂O to ZrO₂ ratio or introducing dopants, significantly impact CO₂ capture kinetics and capacity. For instance, a Li₂O deficiency enhances capture rates, while K₂O addition improves rates but may negatively affect capacity and stability. []

Q14: What is the relationship between the morphology of lithium zirconate and its CO₂ sorption kinetics?

A15: The morphology of Li₂ZrO₃ significantly influences its CO₂ sorption kinetics. Nanoporous Li₂ZrO₃ exhibits ultrafast kinetics compared to conventional spherical powders due to its interconnected structure, which facilitates faster CO₂ diffusion. [, ]

Q15: How does the synthesis method influence the stability and properties of lithium zirconate?

A16: The choice of synthesis method, such as solid-state reaction, sol-gel, or electrostatic spray pyrolysis, can impact the particle size, morphology, and CO₂ absorption properties of Li₂ZrO₃. [, , ]

Q16: Are there any strategies to improve the stability and performance of lithium zirconate during cyclic operation?

A17: Optimizing synthesis parameters, such as calcination temperature and doping, can improve the stability of Li₂ZrO₃. Introducing promoters and controlling the material's morphology (e.g., creating porous structures) can also enhance stability and cyclic performance. [, , ]

Q17: What are the potential challenges and strategies for recycling lithium zirconate after its service life?

A17: Recycling lithium zirconate after its use in CO₂ capture is crucial for resource efficiency. Research is needed to develop economically viable methods for separating Li₂ZrO₃ from other components in the capture system and regenerating it for reuse.

Q18: What are some alternative materials being considered for high-temperature CO₂ capture?

A20: Researchers are exploring other high-temperature CO₂ sorbents, including calcium oxide (CaO), lithium silicates (Li₄SiO₄), hydrotalcites, and metal-organic frameworks (MOFs). [, , ]

Q19: What are some essential tools and resources for conducting research on lithium zirconate?

A19: Essential tools for Li₂ZrO₃ research include: * Material synthesis equipment (e.g., furnaces for solid-state reactions, spray pyrolysis setups) * Characterization instruments (e.g., XRD, SEM, TGA, DSC, FTIR) * CO₂ adsorption analyzers * Computational chemistry software for DFT calculations

Q20: What are some key historical milestones in the research and development of lithium zirconate for CO₂ capture?

A22:

* Early Research (1990s): Initial studies explored the potential of Li₂ZrO₃ for high-temperature CO₂ capture. [] * Focus on Kinetics (2000s): Research focused on improving the slow CO₂ sorption kinetics of Li₂ZrO₃. [, , ] * Morphology Control (2010s): Significant progress was made in controlling the morphology of Li₂ZrO₃ to enhance its CO₂ capture properties, with nanoporous structures showing particular promise. [, ] * Current Research: Ongoing efforts aim to further improve the stability, cyclic performance, and cost-effectiveness of Li₂ZrO₃-based sorbents, as well as to develop efficient large-scale CO₂ capture processes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.